6-amino-N-methylpyridazine-3-carboxamide chemical structure and properties
6-amino-N-methylpyridazine-3-carboxamide chemical structure and properties
Topic: 6-amino-N-methylpyridazine-3-carboxamide (CAS 1248423-87-1) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]
[1]
Executive Intelligence: The Scaffold Utility
In the landscape of modern kinase inhibitor design, the pyridazine-3-carboxamide moiety has emerged as a "privileged scaffold," particularly in the development of JAK (Janus Kinase) and Tyk2 (Tyrosine Kinase 2) inhibitors.
6-amino-N-methylpyridazine-3-carboxamide (CAS 1248423-87-1) represents a minimal pharmacophore for this class.[1][2][3] Unlike its pyridine analogs, the 1,2-diazine (pyridazine) ring offers unique electronic properties—specifically a lower pKa and higher polarity—which improves aqueous solubility and alters metabolic stability profiles. This molecule serves as a critical building block for "fragment-based drug discovery" (FBDD) or as a late-stage intermediate for introducing the carboxamide "hinge-binding" motif into larger drug candidates.[1]
This guide details the physicochemical profile, robust synthetic pathways, and structural logic of this compound.[4][5]
Physicochemical Profile & Electronic Structure[1]
The utility of 6-amino-N-methylpyridazine-3-carboxamide lies in its high heteroatom count relative to carbon, creating a polar, hydrogen-bond-rich surface area.[1]
Table 1: Core Chemical Specifications
| Property | Value | Context |
| CAS Number | 1248423-87-1 | Primary identifier.[1][2][3][6][7] |
| IUPAC Name | 6-amino-N-methylpyridazine-3-carboxamide | - |
| Molecular Formula | C₆H₈N₄O | - |
| Molecular Weight | 152.15 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant).[1] |
| H-Bond Donors | 2 | Primary amine (-NH₂) and Amide (-NH-).[1] |
| H-Bond Acceptors | 4 | Pyridazine nitrogens (N1, N2), Amide carbonyl (O), Primary amine (N). |
| TPSA | ~95 Ų | High polarity; suggests good solubility but potentially limited passive permeability without lipophilic appendages.[1] |
| cLogP | -0.8 to -1.2 (Predicted) | Hydrophilic.[1] Requires polar organic solvents (DMSO, DMF) or aqueous buffers for solubilization. |
| pKa (Pyridazine N) | ~2.5 - 3.0 | Significantly less basic than pyridine (pKa ~5.2), reducing lysosomal trapping potential. |
Structural Logic: Pharmacophore Mapping
In kinase inhibition, this molecule is often designed to interact with the ATP-binding pocket (hinge region).
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The Amide (Position 3): The amide nitrogen (NH) acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge residue.
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The Pyridazine Ring (N2): Acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge.
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The Exocyclic Amine (Position 6): Often serves as a vector for growing the molecule into the "solvent-exposed" region or the "selectivity pocket," depending on the specific kinase target.
Diagram 1: Pharmacophore Interactions (Conceptual)
[1]
Synthetic Architecture
Synthesis of 6-amino-N-methylpyridazine-3-carboxamide is non-trivial due to the electron-deficient nature of the pyridazine ring.[1] A direct electrophilic substitution is impossible.[1] We utilize a Nucleophilic Aromatic Substitution (SₙAr) followed by Carbonylation .
Protocol Overview
The most robust industrial route avoids the instability of pyridazine carboxylic acids by utilizing an ester intermediate.[1]
Route: 3,6-Dichloropyridazine
Diagram 2: Synthetic Pathway[1]
[1]
Detailed Experimental Protocol
Step 1: Synthesis of 6-chloropyridazin-3-amine
Rationale: The first chlorine displacement is facile.[1] High temperature and pressure are required to overcome the deactivating effect of the second nitrogen.
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Charge a high-pressure steel autoclave with 3,6-dichloropyridazine (1.0 eq) and 25% aqueous ammonia (10 vol).
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Seal and heat to 130°C for 12–16 hours. (Internal pressure will rise significantly; ensure rated vessel).
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Cool to room temperature. The product often precipitates.
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Filter the solids.
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Recrystallize from hot water or ethanol/water to yield off-white crystals.
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Note: Regioselectivity is not an issue here due to symmetry.[1]
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Step 2: Carbonylation (The Critical Step)
Rationale: Direct displacement of the second chlorine with a carbon nucleophile is difficult. Palladium-catalyzed carbonylation is the standard.[1]
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Dissolve 6-chloropyridazin-3-amine (1.0 eq) in dry Methanol (20 vol).
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Add Triethylamine (2.0 eq) as the acid scavenger.
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Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq).
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Atmosphere: Purge with Nitrogen, then pressurize with Carbon Monoxide (CO) to 50 psi (3.5 bar).
-
Heat to 80°C for 12 hours under CO pressure.
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Workup: Cool, vent CO (Safety!), filter through Celite to remove Pd. Concentrate the filtrate.
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Purification: Flash chromatography (DCM/MeOH gradient) to isolate Methyl 6-aminopyridazine-3-carboxylate .
Step 3: Amidation
Rationale: Direct reaction of the ester with methylamine is cleaner than coupling the carboxylic acid (which is zwitterionic and hard to handle).
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Dissolve Methyl 6-aminopyridazine-3-carboxylate (1.0 eq) in THF (10 vol).
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Add Methylamine (2.0 M in THF or 33% in EtOH, 5.0 eq).
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Stir at room temperature for 4 hours. If conversion is slow, heat to 50°C in a sealed vial.
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Monitor by LC-MS (Target Mass: 153.07 [M+H]+).
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Isolate: Concentrate to dryness. Triturate the residue with cold diethyl ether or acetonitrile to yield the pure 6-amino-N-methylpyridazine-3-carboxamide .[1]
Handling & Safety Data
This compound is a biologically active intermediate.[1][8] Standard containment procedures for potent kinase inhibitors should be assumed until specific toxicology data is generated.[1]
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Hazard Statements (GHS): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Storage: Store at -20°C. Hygroscopic—keep under inert gas (Argon/Nitrogen).
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Solubility: Soluble in DMSO (>50 mg/mL) and DMF. Sparingly soluble in water (unless protonated at low pH).
Analytical Validation
To confirm identity, the following signals must be present:
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1H NMR (DMSO-d6):
- ~8.5 ppm (Broad q, 1H, Amide NH).
- ~7.8 ppm (d, 1H, Pyridazine H).
- ~6.8 ppm (d, 1H, Pyridazine H).
- ~6.5 ppm (Broad s, 2H, Primary NH₂).
- ~2.8 ppm (d, 3H, N-Methyl).
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LC-MS: Single peak, m/z = 153.1 [M+H]+.[1]
References
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Vertex Pharmaceuticals Inc. (2010). Pyridazine derivatives as JAK kinase inhibitors. WO Patent 2010/144444.[1]
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Bristol-Myers Squibb Co. (2021).[1] Substituted N-(methyl-d3)pyridazine-3-carboxamide compounds as IL-12, IL-23 and/or IFNalpha modulators. WO Patent 2021/222153.[1]
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BLD Pharm. (n.d.). 6-Amino-N-methylpyridazine-3-carboxamide Product Data. Retrieved February 15, 2026.
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Biozol. (n.d.). 6-Amino-N-methylpyridazine-3-carboxamide Data Sheet. Retrieved February 15, 2026.
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PubChem. (2025). 6-Aminopyridazine-3-carboxamide (Primary Amide Analog).[1] CID 645115.[1]
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